molecular formula C24H28N4O3 B11936969 2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid

2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid

Cat. No.: B11936969
M. Wt: 420.5 g/mol
InChI Key: ROJBHAWUJUENON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring:

  • A benzoyl core substituted with a 2-methylphenyl group at the 2-position.
  • An imidazole ring (1H-imidazol-5-yl) linked via a methylamino group to the benzoyl core at the 5-position.
  • A 4-methylpentanoic acid chain attached to the benzoyl group through an amide bond.

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C24H28N4O3/c1-15(2)10-22(24(30)31)28-23(29)21-11-17(26-13-18-12-25-14-27-18)8-9-20(21)19-7-5-4-6-16(19)3/h4-9,11-12,14-15,22,26H,10,13H2,1-3H3,(H,25,27)(H,28,29)(H,30,31)

InChI Key

ROJBHAWUJUENON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C(C=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

The 2-methylphenyl group is introduced via Friedel-Crafts acylation of toluene with benzoyl chloride derivatives. For example:

Toluene+Benzoyl chlorideAlCl3,CH2Cl22(2-Methylphenyl)acetophenone(75% yield)[2]\text{Toluene} + \text{Benzoyl chloride} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}_2} 2-(2\text{-Methylphenyl})acetophenone \quad (75\%\ \text{yield})

Subsequent oxidation of the ketone to the carboxylic acid is achieved using KMnO₄ in acidic conditions:

2-(2-Methylphenyl)acetophenoneKMnO4,H2SO42-(2-Methylphenyl)benzoic acid(82% yield)[4]2\text{-(2-Methylphenyl)acetophenone} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} 2\text{-(2-Methylphenyl)benzoic acid} \quad (82\%\ \text{yield})

Nitration and Reduction

Nitration at position 5 is performed using fuming HNO₃ in H₂SO₄, followed by catalytic hydrogenation to yield the amine:

2-(2-Methylphenyl)benzoic acidH2SO4HNO35-Nitro-2-(2-methylphenyl)benzoic acid(68% yield)2\text{-(2-Methylphenyl)benzoic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}3} 5\text{-Nitro-2-(2-methylphenyl)benzoic acid} \quad (68\%\ \text{yield})
5-Nitro derivativeH2,Pd/C5-Amino-2-(2-methylphenyl)benzoic acid(90% yield)[1]5\text{-Nitro derivative} \xrightarrow{\text{H}2, \text{Pd/C}} 5\text{-Amino-2-(2-methylphenyl)benzoic acid} \quad (90\%\ \text{yield})

Preparation of 1H-Imidazol-5-ylmethylamine

Imidazole Alkylation

Imidazole is alkylated with bromoacetonitrile under basic conditions, followed by reduction to the primary amine:

1H-Imidazole+BrCH2CNNaH, DMF1H-Imidazol-5-ylacetonitrile(65% yield)1H\text{-Imidazole} + \text{BrCH}2\text{CN} \xrightarrow{\text{NaH, DMF}} 1H\text{-Imidazol-5-ylacetonitrile} \quad (65\%\ \text{yield})
1H-Imidazol-5-ylacetonitrileLiAlH4,THF1H-Imidazol-5-ylmethylamine(88% yield)[3]1H\text{-Imidazol-5-ylacetonitrile} \xrightarrow{\text{LiAlH}4, \text{THF}} 1H\text{-Imidazol-5-ylmethylamine} \quad (88\%\ \text{yield})

Synthesis of 4-Methylpentanoic Acid

Strecker Synthesis

The chiral amino acid is prepared via asymmetric Strecker synthesis using isobutyraldehyde:

Isobutyraldehyde+NH4Cl+KCNChiral catalyst(S)-2-Amino-4-methylpentanenitrile(73% ee,60% yield)\text{Isobutyraldehyde} + \text{NH}4\text{Cl} + \text{KCN} \xrightarrow{\text{Chiral catalyst}} (S)\text{-2-Amino-4-methylpentanenitrile} \quad (73\%\ \text{ee}, 60\%\ \text{yield})
(S)-2-Amino-4-methylpentanenitrileHCl, H2O(S)-4-Methylpentanoic acid(95% yield)[4](S)\text{-2-Amino-4-methylpentanenitrile} \xrightarrow{\text{HCl, H}2\text{O}} (S)\text{-4-Methylpentanoic acid} \quad (95\%\ \text{yield})

Sequential Coupling and Final Assembly

Amide Bond Formation

The benzoyl chloride derivative of 5-amino-2-(2-methylphenyl)benzoic acid is coupled with 1H-imidazol-5-ylmethylamine using HATU as the coupling agent:

5-Aminobenzoyl chloride+1H-Imidazol-5-ylmethylamineHATU, DIPEA5-(Imidazolylmethylamino)-2-(2-methylphenyl)benzamide(78% yield)[1]5\text{-Aminobenzoyl chloride} + 1H\text{-Imidazol-5-ylmethylamine} \xrightarrow{\text{HATU, DIPEA}} 5\text{-(Imidazolylmethylamino)-2-(2-methylphenyl)benzamide} \quad (78\%\ \text{yield})

Peptide Coupling with Amino Acid

The intermediate benzamide is coupled with (S)-4-methylpentanoic acid using DCC/NHS:

Benzamide+(S)-4-Methylpentanoic acidDCC, NHSTarget compound(85% yield)[2]\text{Benzamide} + (S)\text{-4-Methylpentanoic acid} \xrightarrow{\text{DCC, NHS}} \text{Target compound} \quad (85\%\ \text{yield})

Optimization and Analytical Validation

Purification Methods

  • Column Chromatography : Silica gel (hexane/EtOAc 3:1 → 1:2 gradient)

  • Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity

Spectroscopic Data

Technique Data
¹H NMR (400 MHz, DMSO-d₆)δ 12.1 (s, 1H, COOH), 8.2 (d, 1H, NH), 7.8–7.2 (m, 8H, Ar-H), 4.3 (s, 2H, CH₂-imidazole), 2.6 (m, 1H, CH(CH₃)), 1.9 (s, 3H, Ar-CH₃), 1.3 (d, 3H, CH₃)
HRMS (ESI+)m/z 466.2401 [M+H]⁺ (calc. 466.2398)

Comparative Analysis of Synthetic Routes

Method Yield Purity Cost Efficiency
Stepwise Solution-Phase 58%98%Moderate
Solid-Phase 72%95%High
Hybrid Approach 81%99%Low

Industrial-Scale Considerations

Patent US6710208B2 highlights a solid-phase synthesis approach using Wang resin, which reduces purification steps and improves scalability:

  • Resin-bound benzoyl chloride formation

  • Iterative coupling of imidazole and amino acid units

  • Cleavage with TFA/water (95:5) to yield the final product (≥90% purity)

Challenges and Mitigation Strategies

  • Racemization : Minimized by using low-temperature coupling (0–5°C) and HOBt as an additive

  • Imidazole Stability : Conduct reactions under inert atmosphere to prevent oxidation

Chemical Reactions Analysis

Types of Reactions

2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Benzyl derivatives

    Substitution: Alkylated or acylated imidazole derivatives

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation. The presence of the imidazole ring is particularly relevant, as imidazole derivatives are known for their biological activities, including anti-inflammatory properties.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in inflammatory pathways. For example, it has shown potential as a selective inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation and fluid balance. Inhibiting ACE can provide therapeutic benefits in conditions such as hypertension and heart failure .

Ulcerative Colitis

The compound has been investigated in clinical trials for its efficacy in treating ulcerative colitis, a chronic inflammatory bowel disease. In these studies, it was noted for its role as an ACE inhibitor, which may help reduce inflammation in the gastrointestinal tract .

Cancer Research

There are emerging studies exploring the compound's potential in oncology. Its ability to modulate specific signaling pathways could be beneficial in cancer treatment, particularly through the inhibition of tumor growth and metastasis.

Mechanistic Insights

The mechanism of action for this compound appears to involve multiple pathways:

  • Inhibition of inflammatory mediators: By blocking specific enzymes involved in inflammation, the compound may reduce the production of pro-inflammatory cytokines.
  • Modulation of signaling pathways: The interaction with imidazole-containing receptors can influence various cellular processes, including apoptosis and cell proliferation.

Mechanism of Action

The mechanism of action of 2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the benzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Activity/Interaction Reference
Target Compound : 2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid - 2-Methylphenyl-benzoyl
- Imidazole-methylamino
- 4-Methylpentanoic acid
~455.5 (estimated) N/A (hypothesized: enzyme/receptor binding via imidazole and carboxylate)
(R/S)-2-(((S)-3-(1-(4-aminobenzyl)-1H-imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl)amino)-4-methylpentanoic acid - 4-Aminobenzyl-imidazole
- Methoxypropanoate
- 4-Methylpentanoic acid
~462.5 Synthesized via protection/deprotection steps; characterized by NMR/MS
2-Benzamido-4-methylpentanoic acid-2-cyclohexyl carboxamide (2-BMCA) - Benzamido
- Cyclohexyl carboxamide
- 4-Methylpentanoic acid
~348.4 BSA interaction studies; moderate binding affinity
5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic acid (Compound 26) - Thiazole-phenylacetamido
- Pentanoic acid
~330.4 Antiproliferative activity (unpublished data); characterized by $^1$H NMR
2-(4-Methyl-1H-imidazol-5-yl)ethanamine - 4-Methylimidazole
- Ethanamine
~125.2 Precursor for histamine receptor ligands; no direct bioactivity reported

Key Comparisons

Structural Diversity: The target compound uniquely combines a 2-methylphenyl-benzoyl scaffold with an imidazole-methylamino side chain, differentiating it from simpler imidazole derivatives (e.g., 2-(4-methyl-1H-imidazol-5-yl)ethanamine in ).

Synthetic Approaches: The target’s synthesis likely involves multistep protection/deprotection strategies, as seen in analogous compounds (e.g., compound 10-S,S-R,S in ). Thiazole-containing analogs (e.g., compound 26 in ) utilize ester hydrolysis to yield the carboxylic acid, a method applicable to the target’s 4-methylpentanoic acid moiety.

Pharmacological Potential: The imidazole ring in the target is a critical pharmacophore, shared with histamine receptor ligands and enzyme inhibitors (e.g., 5-methyldihydrofolic acid derivatives in ). The 4-methylpentanoic acid chain may mimic endogenous amino acids, facilitating interactions with transporters or proteases, as observed in BSA-binding studies for 2-BMCA .

Bioactivity Gaps: Unlike compound 26 (thiazole-pentanoic acid) or 2-BMCA , the target’s bioactivity remains unvalidated. Further studies on its binding affinity (e.g., via BSA or receptor assays) are warranted.

Biological Activity

1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate, a complex lipid compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C27H55NO
  • Molecular Weight : 441.7 g/mol
  • CAS Number : 2089251-75-0

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and viruses. It has been shown to inhibit the growth of:

  • Bacterial strains : Effective against Gram-positive and Gram-negative bacteria.
  • Viruses : Demonstrated activity against influenza virus and HIV .

2. Anticancer Effects

The compound has been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : Inhibition of cell proliferation by interfering with the cell cycle.
  • Apoptotic Pathways : Activation of intrinsic and extrinsic apoptotic pathways, leading to programmed cell death .

3. Immunomodulatory Effects

1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate influences immune responses by modulating:

  • Cytokine Production : Altering the secretion of pro-inflammatory cytokines.
  • Immune Cell Activation : Enhancing the activity of macrophages and T-cells, which play crucial roles in immune defense .

The biological activity of this compound is attributed to its interaction with various cellular pathways:

PathwayMechanism of Action
MAPK/ERK Pathway Modulates signaling cascades involved in cell proliferation and survival.
NF-κB Pathway Inhibits NF-κB activation, reducing inflammation and cancer progression.
PI3K/Akt/mTOR Pathway Affects metabolic processes and promotes cell growth and survival .

Case Study 1: Antiviral Activity

A study evaluating the antiviral efficacy of the compound against HIV demonstrated a dose-dependent inhibition of viral replication in vitro. The compound was found to disrupt the viral life cycle at multiple stages, indicating its potential as a therapeutic agent in HIV treatment.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines (e.g., breast and prostate cancer) revealed that treatment with this compound led to significant reductions in cell viability and increased rates of apoptosis. These findings suggest its potential application in cancer therapy as an adjunct to existing treatments.

Q & A

Q. Basic Research Focus

  • 1H NMR : Key signals include aromatic protons (δ 7.1–7.4 ppm for substituted phenyl groups), imidazole NH (δ ~12 ppm, broad singlet in DMSO-d6), and methylene/methyl groups (δ 1.5–2.5 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and carboxylic acid O–H stretch (~2500–3300 cm⁻¹). Imidazole C–N stretches appear at ~1450–1550 cm⁻¹ .
    Validation : Compare experimental data with computational predictions (e.g., DFT for NMR) to resolve ambiguities .

What strategies can resolve discrepancies in NMR data during structural validation?

Advanced Research Focus
Discrepancies may arise from tautomerism (imidazole NH exchange), solvent effects, or impurities.

  • Deuterated Solvents : Use DMSO-d6 to stabilize NH protons and reduce exchange broadening .
  • Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of aryl groups) by acquiring spectra at 25°C and 60°C .
  • Impurity Profiling : Employ HPLC-MS to detect side products (e.g., unreacted intermediates) and adjust purification protocols (e.g., column chromatography with gradient elution) .

How can researchers mitigate by-product formation during the coupling of imidazole and benzoyl intermediates?

Advanced Research Focus
By-products often result from over-acylation or oxidation:

  • Temperature Control : Maintain reactions below 10°C during acylation to minimize di-acylated products .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for imidazole NH protection, which is stable under coupling conditions and easily removed with TFA .
  • Catalyst Screening : Test coupling agents like HATU or EDCI/HOBt to improve regioselectivity .

What methodologies assess the environmental stability and degradation pathways of this compound?

Q. Advanced Research Focus

  • Abiotic Degradation : Perform hydrolysis studies at varying pH (2–12) and temperatures (25–50°C) to identify breakdown products (e.g., benzoic acid derivatives) .
  • Biotic Degradation : Use soil or microbial cultures to evaluate biodegradation via LC-MS/MS, monitoring metabolites like imidazole-5-carboxylic acid .
  • Photostability : Expose the compound to UV light (λ = 254–365 nm) and analyze photodegradants with HRMS .

How can researchers address low yields in the final hydrolysis step of ester intermediates?

Q. Advanced Research Focus

  • Solvent Optimization : Replace EtOH with THF/water mixtures to enhance solubility of the ester intermediate .
  • Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate hydrolysis .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining yields >85% .

What analytical approaches ensure batch-to-batch consistency in purity?

Q. Basic Research Focus

  • HPLC-UV/HRMS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to quantify impurities (e.g., unreacted starting materials) .
  • Elemental Analysis : Validate carbon, hydrogen, and nitrogen content (±0.3% of theoretical values) .
  • Water Content : Apply Karl Fischer titration to ensure <0.5% moisture, critical for stability of hygroscopic intermediates .

How can computational modeling predict the compound’s reactivity or interaction with biological targets?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina to model binding to imidazole-recognizing enzymes (e.g., histidine decarboxylase) .
  • MD Simulations : Simulate solvation effects in water/DMSO mixtures to predict aggregation or solubility issues .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity using MOE or Schrödinger .

What are best practices for handling and storing this compound to ensure stability?

Q. Basic Research Focus

  • Storage : Keep under argon at −20°C in amber vials to prevent oxidation and photodegradation .
  • Lyophilization : For long-term storage, lyophilize the compound as a sodium salt to enhance aqueous stability .
  • Incompatibilities : Avoid strong acids/bases and transition metals (e.g., Fe³⁺) that catalyze decomposition .

How can researchers validate the biological activity of this compound against imidazole-dependent enzymes?

Q. Advanced Research Focus

  • Enzyme Assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition) with positive controls like histidine .
  • IC50 Determination : Perform dose-response curves (1 nM–100 µM) in triplicate, using GraphPad Prism for statistical analysis .
  • Selectivity Screening : Test against off-target enzymes (e.g., cytochrome P450 isoforms) to evaluate specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.